4,4'-Diiodo-3,3'-dimethoxybiphenyl
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Overview
Description
4,4’-Diiodo-3,3’-dimethoxybiphenyl is a chemical compound with the molecular formula C14H12I2O2 . It has a molecular weight of 466.05 .
Molecular Structure Analysis
The molecular structure of 4,4’-Diiodo-3,3’-dimethoxybiphenyl consists of a biphenyl core with two iodine atoms and two methoxy groups attached . The exact positions of these substituents are at the 4,4’ positions for the iodine atoms and the 3,3’ positions for the methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4’-Diiodo-3,3’-dimethoxybiphenyl include a melting point of 181.5-183 °C and a predicted boiling point of 436.0±45.0 °C . The predicted density is 1.887±0.06 g/cm3 .Scientific Research Applications
Facile Synthesis Strategies
A significant application of 4,4'-Diiodo-3,3'-dimethoxybiphenyl is in the synthesis of complex organic compounds. For instance, a study by Chen et al. (2006) developed a highly efficient method for preparing 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxylbiphenyl, which is a key precursor for synthesizing 2,7-dibromo-9-heterofluorenes. This strategy opens avenues for new classes of polyheterofluorenes, contributing to the development of inorganic and organometallic conjugated polymeric materials (Chen, Fan, Zheng, & Huang, 2006).
Synthesis of Biphenomycin B Analogue
Carlström and Frejd (1991) reported the use of 3,3′-diiodo-4,4′-dimethoxybiphenyl in the synthesis of a biphenomycin B analogue. This process involved a double Heck coupling procedure and peptide bond forming steps, demonstrating the compound's utility in creating complex molecular structures (Carlström & Frejd, 1991).
Polyphenyl Synthesis
Chang, Lee, and Lin (2013) described a synthetic route towards functionalized 3-aryl-, 3,3'-diaryl-, 3,3',5-triaryl-4,4'-dimethoxybiphenyls (polyphenyls), starting from biphenyl-4,4'-diol. This method contributed to the development of compounds with terphenyl, quaterphenyl, quinquephenyl, and sexiphenyl skeletons, showcasing the versatility of dimethoxybiphenyl derivatives in polymer chemistry (Chang, Lee, & Lin, 2013).
C-H Polyaddition in Polymer Materials
Shi, Nishiura, and Hou (2016) utilized dimethoxyarenes such as 4,4'-dimethoxybiphenyl in a C-H polyaddition process with unconjugated dienes. This resulted in novel polymer materials with perfectly alternating sequences of dimethoxyarene moieties and nonpolar hydrocarbon structures, highlighting the compound's role in advancing polymer chemistry (Shi, Nishiura, & Hou, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-iodo-4-(4-iodo-3-methoxyphenyl)-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULLHPHVTWUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92160-61-7 |
Source
|
Record name | 4,4'-DIIODO-3,3'-DIMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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